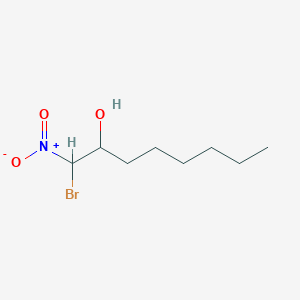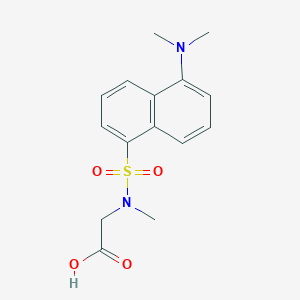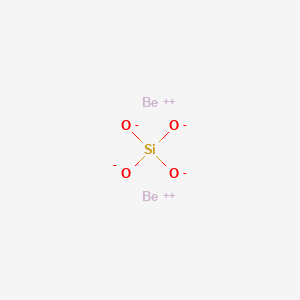
1-bromo-1-nitrooctan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-1-nitrooctan-2-ol is an organic compound with the molecular formula C8H16BrNO3 It is a brominated nitro alcohol, which means it contains both bromine and nitro functional groups attached to an octanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-bromo-1-nitrooctan-2-ol can be synthesized through a multi-step process involving the bromination and nitration of octanol. One common method involves the bromination of octanol using bromine in the presence of a catalyst, followed by nitration with nitric acid. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and safety .
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-1-nitrooctan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or amines.
Major Products Formed
Oxidation: Products may include nitro ketones or carboxylic acids.
Reduction: Products include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-bromo-1-nitrooctan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-bromo-1-nitrooctan-2-ol involves its interaction with molecular targets through its bromine and nitro functional groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-nitropropane: Another brominated nitro compound with similar reactivity but different molecular structure.
2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties and used in various industrial applications.
Uniqueness
1-bromo-1-nitrooctan-2-ol is unique due to its specific molecular structure, which combines a long alkyl chain with both bromine and nitro functional groups.
Eigenschaften
CAS-Nummer |
15509-51-0 |
|---|---|
Molekularformel |
C8H16BrNO3 |
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
1-bromo-1-nitrooctan-2-ol |
InChI |
InChI=1S/C8H16BrNO3/c1-2-3-4-5-6-7(11)8(9)10(12)13/h7-8,11H,2-6H2,1H3 |
InChI-Schlüssel |
GWNCZMMMYVYUCI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C([N+](=O)[O-])Br)O |
Kanonische SMILES |
CCCCCCC(C([N+](=O)[O-])Br)O |
| 15509-51-0 | |
Synonyme |
1-bromo-1-nitro-octan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)





